(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 7675-56-1
VCID: VC3833315
InChI: InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C15H14N2O5S
Molecular Weight: 334.3 g/mol

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid

CAS No.: 7675-56-1

Cat. No.: VC3833315

Molecular Formula: C15H14N2O5S

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid - 7675-56-1

Specification

CAS No. 7675-56-1
Molecular Formula C15H14N2O5S
Molecular Weight 334.3 g/mol
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Standard InChI InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1
Standard InChI Key VICFQGTUBSTZHS-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features:

  • Core structure: A propanoic acid scaffold (C3H5O2C_3H_5O_2).

  • Substituents:

    • A 4-hydroxyphenyl group (C6H5OC_6H_5O) at the third carbon.

    • A 2-nitrophenylthioamino group (C6H4N2O2SC_6H_4N_2O_2S) at the second carbon.

  • Stereochemistry: The S-configuration at C2 ensures enantiomeric specificity in biological interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC15H14N2O5SC_{15}H_{14}N_2O_5S
Molecular weight334.3 g/mol
IUPAC name(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
SMILESC1=CC=C(C(=C1)[N+](=O)[O])S[N@@H](C(CC2=CC=C(C=C2)O)C(=O)O)C_1=CC=C(C(=C_1)[N+](=O)[O-])S[N@@H](C(CC_2=CC=C(C=C_2)O)C(=O)O)
XLogP3-AA2.9 (indicating moderate lipophilicity)

Spectroscopic Features

  • NMR: The 1H^1H-NMR spectrum shows distinct signals for the aromatic protons of the 4-hydroxyphenyl (δ 6.7–7.2 ppm) and 2-nitrophenyl groups (δ 8.0–8.5 ppm). The thioamino NH proton appears as a broad singlet at δ 5.2 ppm .

  • IR: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (NO2_2 asymmetric stretch).

Synthesis and Modification

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the thioether linkage: Reaction of 2-nitrothiophenol with a protected (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid derivative under basic conditions .

  • Deprotection: Acidic hydrolysis to remove protecting groups (e.g., tert-butoxycarbonyl) .

  • Purification: Chromatographic isolation yields the final product with >95% purity .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Thioether formationDIPEA, DMF, 90°C, 12 h62%
DeprotectionHCl (4M in dioxane), RT, 2 h85%

Structural Analogues

Modifications at the nitro or hydroxyphenyl groups alter bioactivity:

  • Nitro reduction: Converting the nitro group to an amine (-NH2_2) reduces antimicrobial potency by 10-fold .

  • Methoxy substitution: Replacing the 4-hydroxyl with methoxy (-OCH3_3) decreases solubility but enhances blood-brain barrier penetration .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12 mg/mL at pH 7.4 (25°C), driven by ionizable carboxylic acid and phenolic hydroxyl groups .

  • Thermal stability: Decomposes at 218°C without melting, as observed via differential scanning calorimetry .

Acid-Base Behavior

  • pKa values:

    • Carboxylic acid: 2.8

    • Phenolic hydroxyl: 9.6

    • Thioamino NH: 6.3 .

Biological Activity

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

PathogenMIC (µg/mL)Reference
Candida auris (drug-resistant)0.5–8
MRSA1–8
Enterococcus faecalis (VRE)0.5–2
Escherichia coli (ESBL-producing)8–64

Mechanism of Action

  • Fungal targets: Disruption of ergosterol biosynthesis via inhibition of CYP51 (lanosterol 14α-demethylase) .

  • Bacterial targets: Binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria, impairing cell wall synthesis .

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